Product packaging for Urea, (2-hydroxyethyl)-(Cat. No.:CAS No. 1320-51-0)

Urea, (2-hydroxyethyl)-

Cat. No.: B1329392
CAS No.: 1320-51-0
M. Wt: 104.11 g/mol
InChI Key: CLAHOZSYMRNIPY-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Derivatives in Contemporary Chemical and Biological Sciences

Urea and its derivatives are a versatile class of organic compounds that play a crucial role in modern chemistry and life sciences. ontosight.aiontosight.ai The central urea functional group, with its ability to form stable hydrogen bonds, is a key feature that allows these molecules to interact with biological targets like proteins and receptors. nih.gov This interaction is fundamental to their wide range of biological activities and applications in medicinal chemistry. ontosight.aiontosight.ainih.gov

Urea derivatives are investigated for a multitude of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The structural diversity achievable through substitution on the urea backbone allows for the fine-tuning of their physicochemical properties and biological functions. ontosight.ai This adaptability makes them valuable as building blocks in the synthesis of complex molecules, including pharmaceuticals and materials for various technological applications. ontosight.ainih.gov

Evolution of Research on Urea, (2-hydroxyethyl)-: A Historical Perspective

The study of urea itself has a rich history, with its isolation from urine dating back to the 18th century and its synthesis from inorganic materials by Friedrich Wöhler in 1828 being a landmark event in chemistry. scitepress.orgscitepress.orgnih.gov Research into urea derivatives naturally followed as chemists began to explore the modification of the urea structure to create new compounds with novel properties.

Early research into the synthesis of hydroxyalkylureas, including Urea, (2-hydroxyethyl)-, was driven by their potential as modifiers and plasticizers for resins. google.com Patented processes from the mid-20th century describe the reaction of urea with alkanolamines, such as ethanolamine (B43304), to produce these compounds. google.com These early methods focused on optimizing reaction conditions to improve yield and product quality. google.com

Later research in the latter half of the 20th century delved into more detailed synthetic methodologies and characterization. For instance, a 1979 study reported the synthesis of Urea, (2-hydroxyethyl)- by reacting urea and ethanolamine, and subsequently used it as a precursor for creating other compounds for carcinogenesis studies. oup.com This highlights a shift towards its use as an intermediate in the synthesis of more complex molecules for biological investigation.

Contemporary Research Paradigms and the Academic Relevance of Urea, (2-hydroxyethyl)-

In recent years, research involving Urea, (2-hydroxyethyl)- has expanded beyond its initial applications. While it continues to be recognized for its properties in industrial and cosmetic formulations, its role in advanced research contexts is evolving. ontosight.aispecialchem.comechemi.com

Modern research often focuses on the synthesis and application of its derivatives. For example, studies have explored the use of N,N′-bis(2-hydroxyethyl)urea in the preparation of polyurethane foams, investigating the thermal stability and properties of the resulting polymers. researchgate.netresearchgate.net This demonstrates the compound's relevance in materials science.

Furthermore, the interaction of Urea, (2-hydroxyethyl)- and similar molecules with polymers is an area of academic interest. Studies on the dynamic relaxation behavior of poly(2-hydroxyethyl methacrylate) in the presence of urea provide insights into the molecular mobility and interactions within these systems. tandfonline.com Research has also clarified the swelling behavior of certain hydrogels in aqueous urea solutions, attributing the effect to the decomposition of urea and subsequent pH changes rather than a direct interaction with the polymer itself. nih.gov These investigations underscore the compound's utility as a tool to probe the physicochemical properties of advanced materials.

The synthesis of Urea, (2-hydroxyethyl)- itself is also a subject of ongoing refinement. Modern methods include the reaction of ethanolamine with urea, followed by purification steps to remove byproducts. cir-safety.orgspecialchem.comcir-safety.orgcir-safety.org The transamidation of urea with monoethanolamine is a specifically cited method. specialchem.comcir-safety.org These synthetic advancements are crucial for providing high-purity material for specialized research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O2 B1329392 Urea, (2-hydroxyethyl)- CAS No. 1320-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethylurea
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InChI

InChI=1S/C3H8N2O2/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7)
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InChI Key

CLAHOZSYMRNIPY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CO)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID401315038
Record name (2-Hydroxyethyl)urea
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Molecular Weight

104.11 g/mol
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CAS No.

2078-71-9, 1320-51-0
Record name (2-Hydroxyethyl)urea
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Record name Urea, N-(hydroxyethyl)-
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Record name Urea, N-(hydroxyethyl)-
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Record name (hydroxyethyl)urea
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Record name HYDROXYETHYL UREA
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Synthetic Methodologies and Process Optimization for Urea, 2 Hydroxyethyl

Established Chemical Synthesis Routes for Urea (B33335), (2-hydroxyethyl)-

Reaction of Urea with Ethylene (B1197577) Oxide Under Controlled Conditions

The reaction between urea and ethylene oxide represents a direct pathway to 2-hydroxyethylurea and its derivatives. This method, however, is not as widely documented in readily available literature as other synthetic routes. The synthesis of N,N'-bis-(2-hydroxyethyl)urea can be achieved through the reaction of urea with ethylene carbonate, a safer alternative to ethylene oxide, in the presence of specific catalysts. google.com For instance, using synthetic zeolites containing sodium and potassium oxides at temperatures between 140-150°C can produce N,N'-bis(2-hydroxyethyl)urea with high yields. google.com This reaction proceeds until the emission of carbon dioxide ceases, indicating the completion of the reaction. google.com

Deamination Pathways Involving Urea and Monoethanolamine

A prominent and well-studied method for synthesizing 2-hydroxyethylurea involves the reaction of urea with monoethanolamine. mdpi.comgoogle.com This process, a form of transamidation, typically involves heating the two reactants, which leads to the formation of 2-hydroxyethylurea and the release of ammonia (B1221849). mdpi.comlumenlearning.com The reaction can be influenced by several factors, including the molar ratio of the reactants, temperature, and the presence of a solvent.

Research has demonstrated that the conversion of monoethanolamine to 2-hydroxyethylurea is progressive with increasing reaction times. mdpi.com Using an excess of urea can drive the reaction to near completion. mdpi.com The reaction is often carried out in an aqueous solution, and the water content can influence the reaction kinetics. mdpi.com For instance, studies have shown the formation of (2-hydroxyethyl)urea at 80°C with varying concentrations of ethanolamine (B43304) and a surplus of urea. mdpi.comresearchgate.net

A key challenge in this synthesis is the potential for byproduct formation, such as N,N'-bis(2-hydroxyethyl)urea and oxazolidinone. google.com Process optimization strategies have been developed to address this, including recycling the byproduct fraction after treatment with ammonia at elevated temperatures and pressures to convert them back into the desired mono(hydroxyloweralkyl)urea. google.com

Table 1: Influence of Reactant Ratio on (2-hydroxyethyl)urea Formation This interactive table summarizes the product composition after 48 hours at 80°C with varying urea to ethanolamine ratios in an aqueous solution.

Ethanolamine Concentration (v/v)Urea/Ethanolamine Ratio(2-hydroxyethyl)urea Conversion
2%0.5:1~20%
2%1:1~35%
2%2:1~55%
2%4:1~75%
2%6:1~85%
5%0.5:1~25%
5%1:1~40%
5%2:1~60%
5%4:1~80%
5%6:1~90%

Data sourced from a study on ureido functionalization through amine-urea transamidation. researchgate.net

Catalytic Systems and Their Influence on Reaction Efficiency

Catalysis plays a crucial role in enhancing the efficiency and selectivity of 2-hydroxyethylurea synthesis. In the context of the reaction between urea and ethylene carbonate for the synthesis of the related compound N,N'-bis(2-hydroxyethyl)urea, synthetic zeolites have proven effective. google.com Specifically, zeolites containing 0.4-0.9 wt% sodium oxide, or a combination of 0.4-0.9 wt% sodium oxide and 1.0-5.5 wt% potassium oxide, have been shown to increase the product yield and reduce reaction times. google.com

While specific catalytic systems for the direct synthesis of 2-hydroxyethylurea from urea and monoethanolamine are not extensively detailed in the provided results, the broader field of urea synthesis benefits significantly from catalysis. For example, in the electrochemical synthesis of urea, bimetallic catalysts and other advanced materials are being explored to improve reaction rates and selectivity. mdpi.comnih.gov These principles of enhancing reaction efficiency through catalysis are applicable to the synthesis of urea derivatives like 2-hydroxyethylurea.

Advanced Synthetic Strategies for High-Purity Urea, (2-hydroxyethyl)-

Green Chemistry Principles in Urea, (2-hydroxyethyl)- Production

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. acs.orgnih.gov Key principles relevant to the production of 2-hydroxyethylurea include waste prevention, atom economy, and the use of safer solvents and auxiliaries. acs.orgskpharmteco.com

The synthesis of 2-hydroxyethylurea from urea and monoethanolamine, which releases ammonia as the primary byproduct, can be considered to have a good atom economy if the ammonia can be captured and utilized. mdpi.com The use of water as a solvent in this reaction aligns with the principle of using safer solvents. mdpi.comskpharmteco.com Furthermore, avoiding the use of protecting groups, a common strategy in green chemistry, is inherent to this direct reaction pathway. acs.org The overarching goal is to design processes that are efficient in terms of both chemical yield and the minimization of waste. acs.org

Stereoselective and Regioselective Synthetic Approaches

Currently, the available research does not provide specific examples of stereoselective or regioselective synthetic approaches for Urea, (2-hydroxyethyl)-. The synthesis primarily involves the reaction of achiral precursors, urea and monoethanolamine, resulting in an achiral product. While stereoselective synthesis is a critical aspect in the production of many chiral pharmaceuticals and complex molecules, it does not appear to be a primary consideration for 2-hydroxyethylurea based on the reviewed literature. elsevierpure.com The focus of synthetic development for this compound is more on achieving high yields, purity, and process efficiency through methods like those described above.

Process Parameters and Reaction Engineering for Industrial Scalability

The industrial-scale synthesis of Urea, (2-hydroxyethyl)- requires careful optimization of process parameters and sophisticated reaction engineering to ensure high yield, purity, and cost-effectiveness. The primary manufacturing route involves the reaction of urea with monoethanolamine. acs.orggoogle.com This process, while seemingly straightforward, involves a delicate equilibrium and the formation of byproducts that necessitate precise control over the reaction environment.

Temperature, Pressure, and Stoichiometric Control

The efficiency and selectivity of the synthesis of (2-hydroxyethyl)urea are highly dependent on the careful management of temperature, pressure, and the molar ratio of reactants.

Temperature: The reaction between urea and monoethanolamine is typically conducted at elevated temperatures, generally in the range of 100-170°C, with a preferred range of 110-160°C. google.com Temperature control is critical; lower temperatures can lead to slow reaction rates, while excessively high temperatures may promote the formation of unwanted byproducts and decomposition of the desired product. One study noted that for the synthesis of similar N,N'-bis(2-hydroxyalkyl)ureas, the reaction was carried out at 135°C for 2 hours, followed by a period at 140°C for 6 hours to drive the reaction to completion while continuously removing the ammonia byproduct. Research has also indicated that an optimal temperature for general urea synthesis is around 183°C, though this can vary based on the specific reactants and process. researchgate.net

Pressure: The reaction is generally carried out under at least the autogenous pressure of the reaction mixture. google.com This is primarily to maintain the reactants, particularly the lower-boiling monoethanolamine, in the liquid phase at the operational temperatures. While specific high-pressure studies on this particular reaction are not extensively detailed in the provided literature, in the broader context of urea synthesis, high pressure (140-200 bar) is known to favor the reaction. researchgate.netyoutube.com However, for the synthesis of (2-hydroxyethyl)urea from ethanolamine, the focus is more on maintaining a liquid phase and facilitating the removal of ammonia.

Stoichiometric Control: The molar ratio of urea to monoethanolamine is a crucial parameter for maximizing the yield of (2-hydroxyethyl)urea. The reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant is typically used. acs.org In the industrial production of (2-hydroxyethyl)urea, a significant excess of urea is employed. acs.orgmdpi.com Research has demonstrated that the conversion of ethanolamine to (2-hydroxyethyl)urea is strongly influenced by the urea/ethanolamine ratio. mdpi.com Using a large excess of urea can significantly increase the conversion of the amine to the desired ureido compound. mdpi.com One study systematically varied the urea/ethanolamine ratio from 0.5:1 to 6:1 and found that higher ratios favored the formation of (2-hydroxyethyl)urea. mdpi.com This is a key strategy to enhance product yield and minimize unreacted ethanolamine. mdpi.com However, using a large excess of urea can complicate the purification and isolation of the final product. mdpi.com

ParameterTypical RangeRationale and Key Research Findings
Temperature 100 - 170 °CBalances reaction rate with minimizing byproduct formation. A specific protocol for a similar compound involved 135°C followed by 140°C. The optimal temperature for general urea synthesis is estimated to be around 183°C. researchgate.net
Pressure ≥ AutogenousMaintains reactants in the liquid phase. In broader urea synthesis, high pressure (140-200 bar) is favorable. researchgate.netyoutube.com For this specific reaction, the primary goal is maintaining the liquid state. google.com
Stoichiometry Excess Urea (e.g., 6:1 Urea:Ethanolamine)Drives the equilibrium reaction towards the product, increasing conversion of ethanolamine. acs.orgmdpi.com A higher ratio of urea complicates downstream purification. mdpi.com

Reactor Design and Continuous Flow Synthesis

The choice of reactor and process design is pivotal for the industrial scalability, safety, and efficiency of (2-hydroxyethyl)urea production.

Reactor Design: For industrial urea synthesis, reactors are often designed to approximate plug flow behavior. researchgate.net This can be achieved by using a series of continuous stirred-tank reactors (CSTRs) or, more commonly, a vertical reactor with multiple compartments separated by sieve trays. researchgate.net These trays improve the mixing of the gas (liberated ammonia) and liquid phases, enhance mass and heat transfer, and reduce back-mixing, which is crucial for maximizing conversion in this equilibrium-limited reaction. researchgate.netcostacurta.com The reaction of urea and monoethanolamine also involves a gas-liquid mixture, as ammonia is evolved. acs.org Therefore, reactor designs that efficiently handle and remove this gaseous byproduct are essential. Down-flow synthesis reactors with specialized internal trays are used in the broader chemical industry for urea production to optimize the conversion rate by improving the mixing of reagents. costacurta.com

Continuous Flow Synthesis: While traditional batch reactors have been used, there is a growing interest in continuous flow synthesis for the production of urea derivatives due to enhanced safety, better process control, and potential for higher efficiency. acs.orgresearchgate.net A continuous-flow system, potentially using sequential microreactors, could allow for rapid reaction times under mild conditions. acs.org In such a setup, the reactive intermediate formed from urea could be immediately reacted with ethanolamine, minimizing byproduct formation. acs.org The excellent heat and mass transfer characteristics of flow reactors are particularly advantageous for managing the exothermic nature of the initial amine-urea reaction and for efficiently removing the ammonia byproduct. tiktok.com The development of specialized flow reactors, such as those that can handle multiphasic reactions (liquid-gas), would be highly applicable to the synthesis of (2-hydroxyethyl)urea. tiktok.com While specific industrial-scale continuous flow processes for this compound are not widely published, the principles and technologies are well-established for similar chemical transformations.

Reactor TypeKey FeaturesAdvantages for (2-hydroxyethyl)urea Synthesis
Batch Reactor Traditional setup where reactants are loaded, reacted, and then the product is discharged.Simple to set up for smaller scale production.
Plug Flow Reactor (PFR) / Multi-compartment Vertical Reactor Characterized by flow in a single direction with minimal back-mixing. Often implemented with sieve trays. researchgate.netIdeal for equilibrium-limited reactions. Efficient removal of gaseous byproducts like ammonia. Improved mixing and heat transfer. researchgate.netcostacurta.com
Continuous Stirred-Tank Reactor (CSTR) Cascade A series of CSTRs where the output of one feeds into the next.Approximates plug flow behavior. Allows for better control over reaction conditions in each stage. researchgate.net
Continuous Flow Microreactor Utilizes narrow channels for precise control over reaction conditions.Enhanced safety, rapid reaction times, superior heat and mass transfer, and potential for seamless integration into multi-step syntheses. acs.orgresearchgate.net

Advanced Analytical Characterization Techniques for Urea, 2 Hydroxyethyl

Spectroscopic Methods for Structural Elucidation and Molecular Fingerprinting

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the unique spectral fingerprint of (2-hydroxyethyl)urea. These methods probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition, bonding, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of (2-hydroxyethyl)urea in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure and the assessment of its purity. researchgate.netnih.gov

In a typical ¹H NMR spectrum of (2-hydroxyethyl)urea recorded in a solvent like DMSO-d₆, distinct signals corresponding to the different types of protons are observed. chemicalbook.com The chemical shifts (δ) are indicative of the electronic environment of each proton.

Proton Assignment Chemical Shift (ppm) in DMSO-d₆
-NH₂~6.02
-NH-~5.54
-OH~4.72
-CH₂- (adjacent to OH)~3.37
-CH₂- (adjacent to NH)~3.03

This table is based on data from ChemicalBook and may show slight variations depending on experimental conditions. chemicalbook.com

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for (2-hydroxyethyl)urea will show characteristic peaks for the carbonyl carbon and the two methylene (B1212753) carbons. researchgate.net The study of the formation of 2-hydroxyethyl urea (B33335) from ethanolamine (B43304) and urea has utilized ¹³C NMR to track the reaction progress, noting a significant broadening of the peak corresponding to the methylene carbon adjacent to the ureido group. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of (2-hydroxyethyl)urea. nist.gov In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting mass-to-charge ratios (m/z) of the fragments provide a unique fingerprint. The molecular ion peak [M]⁺ for (2-hydroxyethyl)urea is observed at an m/z corresponding to its molecular weight of approximately 104.11 g/mol . nist.govsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, which allows for the unambiguous determination of the elemental formula. chemrxiv.orgnih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high resolving power of techniques like Orbitrap-based HRMS is essential for separating analyte ions from background matrix interferences, which is particularly important in complex samples. nih.gov

Commonly observed fragments in the mass spectrum of (2-hydroxyethyl)urea include: chemicalbook.com

m/z Relative Intensity Possible Fragment
104~2.6[C₃H₈N₂O₂]⁺ (Molecular Ion)
86~9.1[M - H₂O]⁺
74100.0[M - CH₂O]⁺ or [H₂NCONHCH₂]⁺
73~60.9[M - OCH₃]⁺ or [H₂NCONHCH]⁺
44~27.5[H₂NCO]⁺
30~90.6[CH₂NH₂]⁺

This table is based on data from the NIST WebBook and ChemicalBook, representing typical fragmentation patterns under electron ionization. chemicalbook.comnist.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the (2-hydroxyethyl)urea molecule by probing their characteristic vibrational frequencies. bdu.ac.insu.se The IR spectrum of (2-hydroxyethyl)urea, often obtained from a KBr disc or nujol mull, displays distinct absorption bands. chemicalbook.com

Key vibrational modes observed in the IR spectrum of (2-hydroxyethyl)urea include: nist.govresearchgate.net

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-HStretching3400 - 3200
O-HStretching~3350 (broad)
C-HStretching2950 - 2850
C=O (Amide I)Stretching~1650
N-H (Amide II)Bending~1560
C-NStretching~1470
C-OStretching~1060

Raman spectroscopy provides complementary information to IR spectroscopy. irdg.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. This can be particularly useful for observing non-polar bonds or symmetric vibrations that may be weak or absent in the IR spectrum. westernsydney.edu.au

Desorption Electrospray Ionization (DESI) Imaging in Advanced Applications

Desorption Electrospray Ionization (DESI) is an ambient ionization technique for mass spectrometry that allows for the direct analysis of samples in their native environment with minimal preparation. youtube.com DESI imaging can be used to map the spatial distribution of (2-hydroxyethyl)urea and related compounds on surfaces. nih.gov This technique involves rastering a charged solvent spray across a sample surface, which desorbs and ionizes analytes that are then analyzed by a mass spectrometer. youtube.com

While specific applications of DESI imaging for (2-hydroxyethyl)urea are not widely documented in publicly available literature, the technique holds significant potential for analyzing its distribution in formulated products, on biological tissues, or in other complex matrices. chemrxiv.org For instance, DESI-MS has been successfully used for imaging various small molecules, lipids, and even proteins directly from tissue sections. nih.gov

Chromatographic Separations for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating (2-hydroxyethyl)urea from impurities and for its quantitative analysis. These techniques are based on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of (2-hydroxyethyl)urea. nih.gov Reversed-phase HPLC, often using a C18 column, is a common approach. google.com In this mode, a polar mobile phase is used with a non-polar stationary phase.

The detection of (2-hydroxyethyl)urea can be challenging due to its lack of a strong UV chromophore. Therefore, detection is often performed at low UV wavelengths (around 200-215 nm) or using a universal detector like a refractive index (RI) detector. chromforum.org Alternatively, derivatization with a fluorescent tag, such as xanthydrol, can be employed to enhance detection sensitivity using a fluorescence detector. researchgate.netnih.gov

A typical HPLC method for the analysis of urea and its derivatives might involve the following parameters: nih.govgoogle.com

Parameter Condition
Column C18, 250mm x 4.6mm, 5 µm
Mobile Phase Methanol:Water gradient
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm or Refractive Index
Column Temperature Ambient or controlled (e.g., 30 °C)

The retention time of (2-hydroxyethyl)urea will vary depending on the specific chromatographic conditions. Method development and validation are crucial to ensure accuracy, precision, and robustness for quantitative analysis and impurity profiling. nih.gov

Gas Chromatography (GC) for Volatile Components and Residual Solvents

Gas Chromatography (GC) is a primary technique for the identification and quantification of volatile components and residual solvents in Urea, (2-hydroxyethyl)-. The presence of such impurities, often remnants from the synthesis process, must be monitored to ensure the quality of the final product. GC methods, particularly those coupled with a Flame Ionization Detector (FID), offer high sensitivity and selectivity for a wide range of organic volatile impurities. ispub.com

The choice of injection technique is critical. Headspace GC is often preferred for residual solvent analysis as it introduces only the volatile components into the GC system, thereby protecting the column from non-volatile matrix components. rroij.comscilit.com Direct injection can also be utilized, though it may require more extensive sample preparation. ispub.com The separation is typically achieved on a capillary column with a specific stationary phase, such as BP 624 or its equivalent, which is well-suited for resolving common solvents. ispub.com Method validation according to guidelines from the International Conference on Harmonisation (ICH) ensures the accuracy, precision, and reliability of the results for solvents classified based on their toxicity risk. chromatographyonline.combibliotekanauki.pl

Table 1: Typical GC Parameters for Residual Solvent Analysis

ParameterTypical SettingPurpose
Column DB-624, BP 624 (30m x 0.53mm i.d., 0.25µm film)Separation of volatile analytes. ispub.com
Carrier Gas Nitrogen or HeliumMobile phase to carry analytes through the column. ispub.comrroij.com
Injection Mode Headspace or Direct Split InjectionIntroduction of the sample into the GC system. ispub.comrroij.com
Inlet Temperature 150-240°CEnsures rapid volatilization of the sample. rroij.combibliotekanauki.pl
Oven Program Initial temp 35-40°C, ramped to 160-240°CControlled temperature increase to elute compounds based on boiling point. rroij.combibliotekanauki.pl
Detector Flame Ionization Detector (FID)Highly sensitive detection of organic compounds. ispub.com
Detector Temp 260-290°CPrevents condensation of eluted compounds. rroij.combibliotekanauki.pl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Byproducts

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and characterization of non-volatile degradation byproducts of Urea, (2-hydroxyethyl)-. Degradation can occur under various environmental conditions, and LC-MS/MS provides the high sensitivity and specificity needed to analyze complex mixtures and identify unknown compounds. rsc.org

The methodology involves separating the degradation products using high-performance liquid chromatography (HPLC), followed by detection and structural elucidation using tandem mass spectrometry (MS/MS). nih.gov Reversed-phase chromatography with a C18 column is commonly employed for separating polar degradation products. nih.gov The mass spectrometer can be operated in various modes, such as product ion scan or precursor ion scan, to obtain detailed structural information about the eluted compounds. rsc.org This powerful combination allows for the robust characterization of low molecular weight, soluble degradation products that might result from processes like hydrolysis. rsc.org

Table 2: General LC-MS/MS Parameters for Degradation Product Analysis

ParameterTypical SettingPurpose
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)Separation of analytes based on hydrophobicity. nih.gov
Mobile Phase Water with 0.1% Formic Acid (A) and Acetonitrile (B)Creates a polarity gradient to elute compounds. nih.gov
Flow Rate 0.2 - 0.5 mL/minControls the speed of the mobile phase and analyte elution.
Ionization Source Electrospray Ionization (ESI) or APCIGenerates ions from the eluted analytes for MS analysis. nih.gov
Mass Analyzer Triple Quadrupole or Ion TrapFilters and detects ions based on their mass-to-charge ratio. nih.gov
Detection Mode MS/MS (Product Ion Scan, Precursor Ion Scan, Neutral Loss)Provides fragmentation patterns for structural identification. rsc.org

Microscopic and Morphological Characterization

The physical form and structure of Urea, (2-hydroxyethyl)- are critical to its application, especially in particulate formulations. Microscopic and morphological characterization techniques provide insights into particle size, shape, surface topography, and crystalline nature.

Electron Microscopy (SEM, TEM) for Particulate Formulations

Electron microscopy offers unparalleled resolution for visualizing the morphology of particulate formulations of Urea, (2-hydroxyethyl)-. Scanning Electron Microscopy (SEM) is particularly useful for examining the surface topography and morphology of particles. researchgate.net It can reveal details about particle shape, size distribution, and the structure of any coatings applied to the particles. researchgate.net

Transmission Electron Microscopy (TEM), in contrast, provides information about the internal structure of the particles. researchgate.net By transmitting electrons through an ultra-thin sample, TEM can be used to observe the size and shape of primary nanoparticles within a larger composite material or to identify different phases within a single particle. researchgate.net Sample preparation for both techniques is a critical step, often involving fixation, dehydration with a graded ethanol (B145695) series, drying, and sputter coating with a conductive material like gold to prevent charge buildup during imaging. nih.gov

Table 3: Common Sample Preparation Steps for Electron Microscopy

StepDescriptionPurpose
Fixation Immersion in a chemical fixative (e.g., glutaraldehyde/paraformaldehyde). nih.govTo preserve the specimen's morphology and structure. nih.gov
Rinsing Washing with a buffer solution.To remove the fixative.
Dehydration Graded series of ethanol (e.g., 50%, 75%, 95%, 100%). nih.govTo remove water from the specimen. nih.gov
Drying Critical point drying or chemical drying (e.g., with HMDS).To dry the specimen without causing structural damage from surface tension.
Mounting Affixing the dried sample to a specimen stub with adhesive.To hold the sample securely in the microscope.
Coating Sputter coating with a conductive metal (e.g., gold, palladium).To make the sample conductive and prevent charging under the electron beam.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for analyzing the crystalline structure of Urea, (2-hydroxyethyl)-. This method is based on the principle of Bragg's Law, where a beam of X-rays is scattered by the ordered atomic planes within a crystalline material. youtube.com The resulting diffraction pattern is a unique "fingerprint" of the substance's crystal structure. nih.gov

XRD analysis can determine several key properties. It can identify the specific crystalline phase present by comparing the diffraction pattern to known standards. thermofisher.com Furthermore, XRD is used to calculate the lattice parameters of the unit cell, which define the size and shape of the basic repeating structural unit. youtube.com The technique can also quantify the degree of crystallinity in a sample, distinguishing between ordered crystalline regions and disordered amorphous regions, a property that significantly influences the material's physical and chemical characteristics. thermofisher.comyoutube.com For instance, pure urea is known to exhibit an orthorhombic crystal structure, and XRD patterns show characteristic diffraction peaks at specific 2θ angles. researchgate.net

Table 4: Example XRD Data Interpretation for a Crystalline Urea-Based Compound

2θ Angle (degrees)d-spacing (Å)Miller Indices (hkl)Interpretation
~22.1°~4.02(110)Characteristic peak for the primary crystal plane.
~24.5°~3.63(111)Indicates a specific orientation of atomic planes.
~29.8°~2.99(003)A sharp peak often associated with the urea crystal lattice. researchgate.net
~35.6°~2.52(202)Corresponds to another set of crystal planes.

Chemical Reactivity, Mechanisms, and Derivatization of Urea, 2 Hydroxyethyl

Fundamental Reaction Pathways and Kinetic Investigations

The chemical reactivity of 2-hydroxyethylurea is largely dictated by the electrophilic nature of its carbonyl carbon and the nucleophilicity of its nitrogen and oxygen atoms.

Nucleophilic Attack Mechanisms at the Urea (B33335) Carbonyl Moiety

The carbonyl group in 2-hydroxyethylurea is susceptible to nucleophilic attack. This reactivity is a cornerstone of urea chemistry in general. The mechanism of such attacks can be broadly categorized into two main pathways, analogous to the well-established SN1 and SN2 reactions in alkyl halides. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com

In a bimolecular (SN2-like) pathway, a nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. This process is concerted, with bond formation and the breaking of the C=O double bond occurring simultaneously. The rate of this reaction is dependent on the concentrations of both the 2-hydroxyethylurea and the attacking nucleophile. masterorganicchemistry.comyoutube.com

Alternatively, a unimolecular (SN1-like) pathway can occur, particularly under conditions that favor the formation of a carbocation-like intermediate. In this two-step mechanism, the carbonyl group first polarizes, and in some cases, with the assistance of a catalyst or specific solvent conditions, may form a transient, highly reactive species. This is then rapidly attacked by a nucleophile. The rate of this reaction is primarily dependent on the concentration of the 2-hydroxyethylurea. masterorganicchemistry.comlibretexts.orgyoutube.com

The specific pathway followed is influenced by several factors, including the strength of the nucleophile, the solvent, and the temperature.

Hydrolysis and Decomposition Kinetics in Various Media

The hydrolysis of 2-hydroxyethylurea, the cleavage of the amide bonds by water, is a critical aspect of its stability. This process can be catalyzed by acids or bases. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water. In basic media, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon.

The decomposition of 2-hydroxyethylurea can also occur via other pathways. For instance, unreacted urea present as an impurity can decompose into ammonia (B1221849) and carbon dioxide. cir-safety.orgcir-safety.org The stability of 2-hydroxyethylurea is pH-dependent; maintaining a pH below 8.25 helps to keep a significant portion of potential ammonia and ethanolamine (B43304) impurities in their ionized forms, which can prevent the decomposition of 2-hydroxyethylurea through ammonolysis. cir-safety.orgcir-safety.org

Hydrogen Bonding Networks and Intermolecular Interactions

The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (C=O and O-H groups) in the 2-hydroxyethylurea molecule allows for the formation of extensive hydrogen bonding networks. chemscene.comaps.org These interactions are fundamental to its physical properties and its behavior in solution and formulations.

Influence on Solvation and Aggregation Behavior

2-hydroxyethylurea is highly soluble in water, a property directly attributable to its ability to form multiple hydrogen bonds with water molecules. cir-safety.orgcir-safety.org These interactions disrupt the hydrogen bonding network of bulk water and allow the 2-hydroxyethylurea molecules to become fully solvated. The hydroxyl group and the urea moiety both participate in this solvation shell.

In concentrated solutions or in the solid state, 2-hydroxyethylurea molecules can form intermolecular hydrogen bonds with each other, leading to aggregation. These self-associations can influence the viscosity and other rheological properties of its solutions. The study of urea's interaction with water has shown that it can affect the water structure, and similar effects can be anticipated for 2-hydroxyethylurea. nih.gov The nature of these intermolecular interactions can be complex, involving not only hydrogen bonds but also other non-covalent forces. nih.govmdpi.com

Role in Stabilizing Formulations

The ability of 2-hydroxyethylurea to form strong hydrogen bonds is harnessed in various formulations to enhance stability. In cosmetic and personal care products, it functions as a humectant and moisturizer, attracting and retaining water, which is a direct consequence of its hydrogen bonding capacity. specialchem.comspecialchem.com

In polymer compositions, such as paint formulations and personal care products, 2-hydroxyethylurea can act as a stabilizer. It can prevent the aggregation of polymer particles in emulsions and improve freeze-thaw stability. google.com This is achieved by forming hydrogen bonds with the polymer chains and water molecules, creating a protective hydration layer around the polymer particles. This interaction helps to maintain the dispersion and prevent the coalescence of the polymer particles, thereby extending the shelf life and performance of the product. google.com

Synthesis of Novel Urea, (2-hydroxyethyl)- Derivatives and Analogues

The synthesis of 2-hydroxyethylurea itself is typically achieved through the reaction of ethanolamine with an excess of urea. cir-safety.orgspecialchem.comcir-safety.orgspecialchem.com This transamidation reaction is an equilibrium process that is driven forward by the removal of ammonia. cir-safety.org An alternative synthetic route involves the N-carbamoylation of ethanolamine with potassium cyanate. cir-safety.orgspecialchem.comspecialchem.com

Building upon these fundamental reactions, novel derivatives and analogues of 2-hydroxyethylurea can be synthesized. These modifications can be aimed at altering the compound's physical properties, reactivity, or biological activity.

For instance, reacting 2-hydroxyethylurea with various electrophiles can lead to a range of derivatives. The hydroxyl group can be esterified or etherified to introduce different functionalities. The nitrogen atoms of the urea moiety can also undergo further substitution, although this is generally less facile.

The synthesis of analogues can be achieved by using different starting materials. For example, reacting other alkanolamines, such as isopropanolamine or 3-amino-1-propanol, with urea yields the corresponding hydroxyalkylurea products. google.com This allows for the tuning of properties like molecular weight and hydrophobicity.

Research into the synthesis of ureido-functionalized compounds continues to explore new methods and catalysts. researchgate.net While not directly focused on 2-hydroxyethylurea, these advancements in urea chemistry could be applied to develop novel synthetic pathways to its derivatives and analogues with tailored properties for specific applications.

Structure-Reactivity Relationships in Functionalized Compounds

The chemical reactivity of (2-hydroxyethyl)urea is governed by the interplay between its two distinct functional moieties: the terminal primary hydroxyl (-OH) group and the urea (-NH-CO-NH₂) group. This structure allows for selective reactions at either site, or reactions involving both, leading to a variety of functionalized compounds.

Hydroxyl Group Reactivity: The primary alcohol group is a nucleophilic site and can undergo reactions typical of alcohols, most notably esterification. For instance, it can react with carboxylic acids or their derivatives to form esters. This reactivity is central to its role as a crosslinking agent, where it forms ester bonds with polymers containing carboxyl groups. google.com

Urea Group Reactivity: The urea moiety contains two nitrogen atoms with reactive hydrogens. These sites can react with aldehydes, particularly formaldehyde (B43269), in addition reactions (methylolation or hydroxymethylation) to form methylol derivatives. irispublishers.comirispublishers.com These derivatives can then undergo condensation reactions. The presence of the hydroxyethyl (B10761427) group can influence the reactivity of the urea nitrogens compared to unsubstituted urea due to steric and electronic effects.

The separation of the hydroxyl and urea groups by a two-carbon ethyl bridge is a critical structural feature. This spacing ensures that the two groups can react independently without significant intramolecular interference, while also providing flexibility to the resulting derivatives and polymer chains. This structure is key to its function as a crosslinker and a modifier in resin systems. google.comgoogle.com

Targeted Synthesis for Enhanced Biological or Material Properties

The functional groups of (2-hydroxyethyl)urea serve as handles for targeted synthesis, allowing for the creation of derivatives with tailored properties for specific applications, ranging from materials science to pharmaceuticals.

A primary synthetic route involves the reaction of urea with various alkanolamines to produce hydroxyalkyl ureas. By selecting the appropriate alkanolamine and controlling reaction conditions, derivatives with a specific number of hydroxyethyl groups can be synthesized. For example, reacting urea with diethanolamine (B148213) can yield N,N-bis(2-hydroxyethyl)urea. google.com These synthesis reactions are typically conducted at elevated temperatures (e.g., 115°C) with the removal of ammonia to drive the reaction to completion. google.comgoogle.com

Interactive Data Table: Synthesis of (Hydroxyethyl)urea Derivatives

ProductReactantsTemperatureReaction TimeNotes
1-(2-hydroxyethyl)ureaUrea, Ethanolamine115°C3.25 hoursAmmonia evolution ceases. google.com
N,N-bis(2-hydroxyethyl)ureaUrea, Diethanolamine115°C8 hoursA nitrogen purge is used to remove ammonia. google.com
N,N'-bis(2-hydroxyethyl)ureaUrea, Ethanolamine (1:2 molar ratio)115°C8 hoursProduct mixture also contains unreacted urea and ethanolamine. google.com
N,N'-bis(2-hydroxyethyl)ureaUrea, Ethylene (B1197577) Carbonate (1:2 molar ratio)140-150°CUntil CO₂ evolution stopsCatalyzed by synthetic zeolites; reported to increase yield and reduce time. google.com

For material applications, these derivatives are designed to enhance properties like thermal stability or mechanical strength. For instance, N,N'-bis(2-hydroxyethyl)urea can be further reacted with ethylene carbonate to produce oligomers used as polyol components in the synthesis of rigid polyurethane foams with enhanced thermal stability. researchgate.netresearchgate.net Similarly, modifying N,N'-bis(2-hydroxypropyl)urea with boric acid creates polyols that increase the compressive strength and reduce the flammability of polyurethane foams. researchgate.net

Polymerization and Condensation Reactions Involving Urea, (2-hydroxyethyl)-

The bifunctionality of (2-hydroxyethyl)urea makes it a valuable monomer and modifier in polymerization and condensation reactions, particularly in the formation of thermosetting resins and crosslinked polymer networks.

Formation of Urea-Formaldehyde Resins via Condensation

Urea-formaldehyde (UF) resins are synthesized through a two-stage process involving addition and condensation reactions between urea and formaldehyde. irispublishers.comirispublishers.com The initial stage, known as methylolation, occurs under alkaline or neutral conditions and involves the addition of formaldehyde to the amino groups of urea to form methylolureas. kirj.eegloballcadataaccess.org In the second stage, under acidic conditions, these methylol intermediates undergo condensation, forming methylene (B1212753) and methylene-ether bridges, which creates a three-dimensional thermoset polymer network. irispublishers.comirispublishers.com

Hydroxyalkylureas, including (2-hydroxyethyl)urea, are used as modifiers and plasticizers for these resins. google.com When incorporated into the UF synthesis, (2-hydroxyethyl)urea can react in several ways:

Its urea nitrogens can participate in methylolation and subsequent condensation reactions, integrating it into the polymer backbone.

Its hydroxyl group can react with the methylol groups of other urea units through an etherification reaction. dycknewmaterials.com This introduces flexible hydroxyethyl side chains into the rigid UF network.

This modification can improve the properties of the final cured resin by reducing brittleness and improving water and aging resistance. dycknewmaterials.com The introduction of the flexible, hydrophilic side-chains acts as an internal plasticization, disrupting the highly crosslinked, rigid structure typical of unmodified UF resins.

Cross-linking Reactions in Polymeric Systems

Derivatives of (2-hydroxyethyl)urea, particularly those with at least two hydroxyl groups like N,N-bis(2-hydroxyethyl)urea and N,N'-bis(2-hydroxyethyl)urea, are highly effective crosslinking agents for polymers containing functional groups such as carboxyl, anhydride, or amine groups. google.comgoogle.com A common application is the crosslinking of poly(acrylic acid) (PAA). google.com

The crosslinking mechanism involves a condensation reaction, specifically an esterification between the hydroxyl groups of the (hydroxyalkyl)urea and the carboxylic acid groups of the polymer. This reaction forms ester linkages and releases water as a byproduct. google.com The reaction is typically driven by heat, with curing temperatures around 240°C. google.com

A significant advantage of (hydroxyalkyl)urea crosslinkers is their high efficiency, which in some cases surpasses that of other non-formaldehyde crosslinkers and can proceed effectively without the need for phosphorus-containing catalysts that are often required for other polyol crosslinkers. google.com The presence of the urea group is considered critical to achieving these desired crosslinking properties. google.com

Interactive Data Table: Crosslinking Efficiency of (Hydroxyalkyl)urea Derivatives with Poly(acrylic acid)

(Hydroxyalkyl)urea (HAU) CrosslinkerWater Resistance (% Insoluble)
N,N-bis(2-hydroxyethyl)urea100%
N,N'-bis(2-hydroxyethyl)urea100%
Tris(2-hydroxyethyl)urea85%
Tetrakis(2-hydroxyethyl)urea47%
Data sourced from patent literature describing the crosslinking of poly(acrylic acid) under effective conditions. google.com

Biological and Biochemical Mechanisms of Action of Urea, 2 Hydroxyethyl

Molecular Mechanisms of Humectancy and Hydration

Hydroxyethyl (B10761427) urea (B33335) is recognized for its exceptional ability to moisturize the skin. echemi.comechemi.com This is attributed to its molecular structure which facilitates the attraction and retention of water, a key characteristic of a humectant. echemi.combloomtechz.com

Water Binding Capacity and Hydrogen Bond Formation

As a humectant, hydroxyethyl urea attracts and holds moisture from the surrounding environment. echemi.comwikipedia.org Its molecule possesses several hydrophilic groups, most notably hydroxyl groups, which have a strong affinity for forming hydrogen bonds with water molecules. wikipedia.org This hydrogen bonding capability is crucial for its function. nih.gov The presence of the hydroxyethyl group on the urea molecule enhances its ability to bind water. bloomtechz.com This mechanism allows it to draw moisture into the upper layer of the skin, the stratum corneum, effectively increasing its water content. bloomtechz.comskinceuticals.com

Cellular Proliferation and Tissue Regeneration Pathways

Beyond its hydrating effects, hydroxyethyl urea also plays a role in cellular processes related to tissue regeneration and skin renewal. skinceuticals.comprequelskin.com

Enhancement of Fibroblast Proliferation and Activity

Research suggests that certain materials containing urea derivatives can influence the behavior of fibroblasts, which are critical cells in connective tissue responsible for producing extracellular matrix components like collagen. nih.gov While direct studies on hydroxyethyl urea's specific impact on fibroblast proliferation are not extensively detailed in the provided results, the broader class of urea derivatives has been investigated in this context. For instance, studies on polyetherurethane urea derivatives have shown varying effects on fibroblast proliferation. nih.gov The use of cultured fibroblasts is a promising approach in regenerative medicine to stimulate the restoration of skin components by synthesizing extracellular matrix and growth factors. mdpi.com

Modulation of Cell Turnover in Dermal Tissues

Hydroxyethyl urea is known to promote cell turnover. skinceuticals.com This process of encouraging cell renewal contributes to skin regeneration. reddit.com By supporting the natural cycle of skin cell replacement, it helps to maintain a healthy and vibrant complexion. This modulation of cell turnover can also be described as a keratolytic action, which involves the exfoliation of the skin. reddit.com

Contribution to Wound Healing Processes

The properties of hydroxyethyl urea, particularly its ability to hydrate (B1144303) and support cellular processes, suggest a potential contribution to wound healing. Effective wound healing involves several stages, including the proliferation of fibroblasts and the formation of new tissue. mdpi.com The hydrating environment created by humectants like hydroxyethyl urea can be beneficial for these processes. Furthermore, the stimulation of reparative regeneration processes in burn wounds has been demonstrated with gels containing dermal fibroblasts, highlighting the importance of cellular components in healing. mdpi.com

Interactive Data Table: Properties of Urea, (2-hydroxyethyl)-

PropertyValue/DescriptionSource(s)
Chemical Name Urea, (2-hydroxyethyl)- nih.gov
Common Name Hydroxyethyl Urea skinceuticals.com
Molecular Formula C3H8N2O2 nih.govemcochemicals.com
Primary Function Humectant, Moisturizer, Skin Conditioning Agent specialchem.comnih.govspecialchem.com
Key Mechanism Attracts and retains moisture through hydrogen bonding. echemi.comwikipedia.org
Cellular Impact Promotes cell turnover. skinceuticals.com

Protein Interactions and Conformational Modulations

The interaction of urea and its derivatives with proteins is a cornerstone of their biological effects. These interactions are primarily non-covalent, leading to significant changes in protein structure and function.

While urea derivatives are known for their potent biological activities, their primary mechanism of protein interaction is generally understood to be non-covalent. The denaturation of proteins by urea is thought to occur through two main "direct interaction" models. One model suggests that urea interacts directly with the protein backbone and polar side chains via hydrogen bonds and other electrostatic interactions. lu.sepnas.org Another proposes that denaturation is driven by more favorable van der Waals or dispersion interactions between urea and the protein's amino acid residues compared to water. lu.sepnas.org These interactions lead to the swelling and eventual unfolding of the protein. pnas.org

The prevailing view combines these ideas, suggesting that while direct hydrogen bonding between urea and the protein backbone contributes to the energetics, the dominant driving force is often hydrophobic interactions that disrupt the protein's native state. nih.govacs.org Specifically, the interaction between urea's carbonyl oxygen and the backbone amide hydrogens is a key factor in breaking the internal hydrogen bonds that maintain the protein's folded structure. lu.sepnas.org

Urea is a widely recognized protein denaturant. lu.se Its ability to alter protein conformation stems from its direct interactions with the protein surface, which are stronger than those of water. lu.sepnas.org This leads to the expulsion of water molecules from the protein's hydration shell and allows urea to penetrate the protein's interior, including the hydrophobic core, sometimes forming a "dry globule" before water follows. lu.sepnas.org

Studies on model proteins have shown that urea-induced conformational changes can be complex and protein-specific. nih.gov The process can occur in steps; for instance, research on the Streptomyces subtilisin inhibitor showed that at low urea concentrations (0-2 M), the protein's tertiary structure is cooperatively destroyed, while higher concentrations (2-4 M) lead to the loss of residual secondary structure. nih.gov These structural changes are highly correlated with chromatographic retention times in ion exchange chromatography, with tertiary structure changes having a more significant impact. nih.gov The presence of urea can affect both the characteristic charge and equilibrium constants of proteins interacting with chromatography resins. nih.gov Ultimately, the denaturing effect of urea is so dominant that it can determine the final conformation of a protein in a denatured state, overriding the influence of temperature and pH. nih.gov

Antimicrobial Activity and Underlying Mechanisms

Urea and its derivatives have demonstrated notable antimicrobial properties, which are actively being explored for therapeutic applications.

Urea itself is known to have proteolytic and antibacterial properties. nih.gov Furthermore, synthetic urea derivatives have shown significant potential as broad-spectrum antimicrobial agents. nih.gov In one study, a series of novel urea derivatives were synthesized and tested against a panel of pathogenic microbes. Many of these compounds exhibited promising growth inhibition against the bacterium Acinetobacter baumannii. nih.gov Urea also possesses antifungal properties and can be used in combination with topical antifungals to improve clinical response in conditions like tinea pedis. nih.gov

The antimicrobial activity of polymers based on 2-hydroxyethyl methacrylate (B99206) (PHEMA) has also been investigated. One such polymer, incorporating thiazolium groups, demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Growth Inhibition of Pathogens by a Urea Derivative (Compound 3l) at 32 µg/mL nih.gov
PathogenTypeGrowth Inhibition (%)
Acinetobacter baumanniiGram-negative Bacteria94.5%
Escherichia coliGram-negative BacteriaData Not Specified
Klebsiella pneumoniaeGram-negative BacteriaData Not Specified
Pseudomonas aeruginosaGram-negative BacteriaData Not Specified
Staphylococcus aureusGram-positive BacteriaData Not Specified
Candida albicansFungusData Not Specified
Cryptococcus neoformansFungusData Not Specified

To understand the mechanism behind their antimicrobial effects, researchers employ techniques like molecular docking. For the urea derivatives showing high activity against A. baumannii, molecular docking studies were performed to explore the intermolecular interactions. nih.gov These investigations suggested that the compounds bind to the crystal structure of the A. baumannii penicillin-binding protein 1a (PBP1a), indicating this protein as a likely cellular target. nih.gov

In other contexts, such as hydrogels containing silver ions and copolymers of 2-hydroxyethyl methacrylate, the antimicrobial action is attributed to the release of the active agent, in this case, silver ions, which then act on the microbes. researchgate.net

Pharmacological Insights from Urea, (2-hydroxyethyl)- Derivatives

The urea functional group is a key structural motif in modern drug discovery due to its ability to form multiple stable hydrogen bonds with biological targets. nih.gov This has led to the development of a wide range of pharmacologically active urea derivatives.

Diaryl urea derivatives, in particular, have a broad spectrum of pharmaceutical applications and are found in several clinically used or trialed drugs for cancer treatment. nih.gov The urea moiety in these compounds is critical for their interaction with enzymes, such as protein kinases, often forming strong hydrogen bonds with key residues in the enzyme's binding site. nih.govijrpc.com For example, X-ray structural studies of one kinase inhibitor revealed that both urea NH groups form hydrogen bonds with a glutamic acid side chain, while the urea carbonyl bonds with a backbone amide NH of aspartic acid. nih.gov

The versatility of the urea scaffold has been exploited in various therapeutic areas:

Anti-HIV Agents : A novel class of HIV-1 protease inhibitors was developed incorporating a (hydroxyethyl)urea isostere. One such compound showed potent inhibitory activity against HIV-1 protease. nih.gov

Anticancer Agents : Derivatives like Sorafenib are well-known diaryl urea anticancer agents. nih.gov Extensive research has focused on modifying this scaffold to improve activity, with factors like structural rigidity and aromaticity being important for efficacy. nih.gov

Anti-inflammatory Agents : A potent MAP kinase inhibitor containing a urea derivative has undergone clinical trials for treating inflammatory diseases. nih.gov

Antidiabetic Effects through Insulin (B600854) Sensitivity Modulation

Current scientific literature does not establish a direct antidiabetic effect for Urea, (2-hydroxyethyl)- via insulin sensitivity modulation. However, extensive research on its parent compound, urea, has elucidated a mechanism by which elevated concentrations can induce insulin resistance, a condition contrary to a therapeutic antidiabetic effect. This phenomenon is particularly relevant in the context of chronic kidney disease (CKD), where urea levels are pathologically high.

Studies have demonstrated that disease-relevant concentrations of urea can induce the production of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.net This increase in ROS promotes the modification of intracellular proteins, including key components of the insulin signaling pathway, by O-linked β-N-acetylglucosamine (O-GlcNAc). nih.govresearchgate.netwustl.edu The excessive O-GlcNAcylation of these signaling molecules impairs insulin signal transduction, resulting in insulin resistance. nih.govwustl.edu

In mouse models, this urea-driven mechanism has been clearly demonstrated. Treatment of 3T3-L1 adipocytes with urea led to ROS production and insulin resistance. nih.govresearchgate.net Furthermore, mice with surgically induced renal failure, referred to as uremic mice, exhibited increased ROS, elevated O-GlcNAc modification of insulin signaling molecules in adipose tissue, and consequently displayed both insulin resistance and glucose intolerance. nih.govnih.gov The administration of an antioxidant to these uremic mice was shown to normalize these defects, underscoring the central role of urea-induced oxidative stress. nih.govnih.gov

Table 1: Research Findings on Urea-Induced Insulin Resistance in Animal Models
Model SystemTreatment/ConditionKey ObservationOutcomeReference
3T3-L1 AdipocytesExposure to disease-relevant urea concentrationsInduced production of Reactive Oxygen Species (ROS).Caused insulin resistance and increased expression of adipokines (RBP4, resistin). nih.gov
Uremic Mice (surgically induced renal failure)Chronic high levels of endogenous ureaIncreased ROS and O-GlcNAc modification of insulin signaling molecules in visceral adipose tissue.Displayed insulin resistance and glucose intolerance. nih.govnih.gov
Uremic MiceTreatment with an antioxidant (SOD/catalase mimetic)Normalized defects caused by high urea levels.Reversed insulin resistance and glucose intolerance. nih.govnih.gov
Normal MiceUrea infusionInduced insulin resistance.Demonstrated that elevated urea directly causes insulin resistance in vivo. nih.gov

Inhibition of Soluble Epoxide Hydrolase (sEH)

The urea functional group is a well-established pharmacophore in the design of potent inhibitors for soluble epoxide hydrolase (sEH). nih.govmdpi.com The sEH enzyme is a therapeutic target in inflammatory diseases because it metabolizes anti-inflammatory epoxy-fatty acids into less active diols. nih.govmdpi.com Inhibition of sEH stabilizes the beneficial epoxy-fatty acids.

The inhibitory mechanism relies on the urea moiety fitting snugly into the catalytic pocket of the sEH enzyme. nih.gov X-ray crystallography has revealed that the central urea group forms critical hydrogen bonds with key amino acid residues in the active site. metabolomics.se Specifically, the carbonyl oxygen of the urea interacts with two tyrosine residues (Tyr381 and Tyr465), while the urea's N-H groups can act as hydrogen bond donors to a catalytic aspartate residue (Asp333). nih.gov

This interaction has led to the development of numerous 1,3-disubstituted ureas as highly potent, competitive, and reversible sEH inhibitors. mdpi.comnih.govnih.gov While research has focused on complex urea derivatives with bulky, lipophilic side chains to enhance potency, the fundamental inhibitory action is rooted in the urea core. mdpi.comnih.govescholarship.org However, specific inhibitory data, such as IC50 values, for the simple compound Urea, (2-hydroxyethyl)- have not been reported in the reviewed literature. The existing research focuses on more structurally complex urea derivatives.

Table 2: Inhibitory Potency (IC50) of Various Substituted Urea Derivatives on Human Soluble Epoxide Hydrolase (hsEH)
Compound Name/DescriptionIC50 Value (nM)Reference
Adamantyl Urea Derivative (4f)2.94 mdpi.com
Naphthyl Urea Derivative (4l)1.21 mdpi.com
Chloro-substituted Phenyl Urea Derivative (4k)2.00 mdpi.com
Phenylalanine Derivative of Adamantyl Ureido Hexanoic Acid100 (0.10 µM) nih.gov
Tryptophan Derivative of Adamantyl Ureido Hexanoic Acid100 (0.10 µM) nih.gov

Mechanisms of Action in Infection Treatment

The direct mechanism of action for Urea, (2-hydroxyethyl)- in the treatment of infections is not well-documented. While the parent compound urea is used topically in clinical settings, its function is primarily for the debridement of necrotic tissue, which can be present in infected wounds, rather than exerting a direct antimicrobial effect. drugbank.com

However, research into other novel urea derivatives has identified potential antimicrobial mechanisms. A study on a series of newly synthesized urea compounds revealed that some derivatives exhibited significant growth inhibition against the bacterium Acinetobacter baumannii. nih.gov Molecular docking studies from this research suggested that the mechanism of antibacterial action involves the inhibition of Penicillin-Binding Protein 1a (PBP1a), a crucial enzyme for bacterial cell wall synthesis. nih.gov

It is important to note that these findings are for structurally distinct and more complex urea derivatives, not specifically for Urea, (2-hydroxyethyl)-. An Ames test, which assesses mutagenic potential, found that Hydroxyethyl Urea was not mutagenic to bacterial strains like S. typhimurium and E. coli, but this study did not evaluate antimicrobial efficacy. cir-safety.org

Table 3: In Vitro Antimicrobial Screening of Novel Urea Derivatives
Bacterial/Fungal StrainKey FindingProposed MechanismReference
Acinetobacter baumanniiSeveral urea derivatives (e.g., 3c, 3e, 3l) showed moderate to excellent growth inhibition. Adamantyl urea adduct (3l) showed 94.5% growth inhibition.Inhibition of Penicillin-Binding Protein 1a (PBP1a) based on molecular docking studies. nih.gov
Klebsiella pneumoniaeCompounds 3c and 3g showed moderate growth inhibition.Not specified. nih.gov
Staphylococcus aureusCompound 3k demonstrated moderate growth inhibition.Not specified. nih.gov
E. coli, P. aeruginosa, C. albicansAll tested urea derivatives exhibited moderate to poor growth inhibition.Not specified. nih.gov

Applications and Advanced Material Science Incorporating Urea, 2 Hydroxyethyl

Advanced Dermatological and Cosmetic Formulations

In cosmetic formulations, the stability of emulsions is critical for product quality and shelf-life. While direct claims of hydroxyethyl (B10761427) urea (B33335) as a primary emulsifier are not prevalent, its role as a formulation stabilizer is noted. For instance, in some formulations, it is used alongside rheology modifiers to help stabilize the final product. specialchem.com Its high water solubility and ability to act as a humectant contribute to maintaining the hydration of the entire formulation, which can indirectly enhance emulsion stability. specialchem.comgoogle.com

The performance of dermatological and cosmetic products is significantly improved by the inclusion of hydroxyethyl urea. It is a potent moisturizing agent, comparable to glycerin in efficacy but with superior sensory attributes, such as reduced tackiness and a lighter feel on the skin. yeserchem.comcosmeticsandtoiletries.comulprospector.com This makes it a preferred choice in a wide array of products including creams, lotions, serums, and masks. echemi.comgzprobig.com By attracting and retaining moisture, it helps to fortify the skin's natural barrier and reduce transepidermal water loss (TEWL), leading to healthier, more resilient skin. echemi.com

Table 1: Effects of Urea, (2-hydroxyethyl)- in Cosmetic Formulations
PropertyEffectSupporting Evidence
MoisturizationProvides deep hydration comparable to glycerin. cosmeticsandtoiletries.comActs as a humectant, attracting and retaining water in the skin. echemi.com
Sensory FeelOffers a non-sticky, non-greasy, and smooth feel. yeserchem.comulprospector.comgzprobig.comImproves the aesthetic qualities of formulations. cosmeticsandtoiletries.com
Skin Barrier FunctionStrengthens the skin's protective barrier. echemi.comHelps to reduce transepidermal water loss (TEWL). echemi.com
Product StabilityContributes to the overall stability of formulations. specialchem.comgoogle.comMaintains hydration within the product. google.com

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them excellent vehicles for topical drug delivery. mdpi.comfrontiersin.org The integration of hydroxyethyl urea into hydrogel and biomaterial systems for topical applications is an area of growing interest. Its high water solubility and moisturizing properties can be beneficial in hydrogel formulations designed for skin hydration and wound management. mdpi.comcir-safety.org

Hydrogels can offer controlled and sustained release of active ingredients. mdpi.comnih.gov While specific studies detailing the release kinetics of drugs from hydrogels containing hydroxyethyl urea are not extensively available in the provided search results, the hydrophilic nature of hydroxyethyl urea would likely influence the swelling behavior and drug diffusion characteristics of the hydrogel. nih.govmdpi.com For instance, in hydrogels based on poly(2-hydroxyethyl methacrylate) (pHEMA), the presence of urea can significantly affect the swelling properties, which in turn would modulate drug release. nih.gov The porous structure of hydrogels allows for the loading and subsequent release of therapeutic agents, a process that can be fine-tuned by altering the hydrogel's composition and cross-link density. mdpi.comnih.govrsc.orgnih.gov

Environmental Remediation and Industrial Catalysis

The unique chemical structure of urea and its derivatives suggests potential roles in environmental and catalytic applications. These include capturing greenhouse gases and participating in the synthesis of new materials.

The development of effective technologies for capturing carbon dioxide is a major global focus. Research explores various materials and methods, from electrocatalytic reduction of CO₂ to the use of solid adsorbents. nih.govmdpi.com Urea itself has been investigated for its potential in CO₂ management, including its use in concentrated solutions for in-situ CO₂ generation for applications like enhanced oil recovery. nih.gov However, the specific use of Urea, (2-hydroxyethyl)- for direct CO₂ capture and sequestration is not well-documented in the available scientific literature. While its chemical structure contains amine and hydroxyl groups, which are known to react with CO₂, dedicated research on its efficacy and application in this area is not apparent.

The synthesis of inorganic materials like metal oxide nanoparticles often involves organic molecules that can act as templates, fuels, or capping agents to control the size and morphology of the resulting particles. Urea is a common reagent in methods like solution combustion synthesis. However, a review of the literature on the synthesis of metal oxide nanoparticles does not indicate a specific catalytic or directing role for Urea, (2-hydroxyethyl)-. While related compounds, such as N,N′-bis(2-hydroxyethyl)urea, have been synthesized, their application as catalysts in inorganic synthesis is not a focus of the research. researchgate.net The use of metal nanoparticle hybrid hydrogels is an area of active research, but 2-Hydroxyethylurea is not mentioned as a key component. nih.gov

A significant application of Urea, (2-hydroxyethyl)- in industrial processes is its role as a modifier and plasticizer for urea-formaldehyde (UF) resins. google.com These resins are widely used as adhesives in the production of wood-based panels (like particleboard and fiberboard) and in other industries, such as leather processing. upc.eduresearchgate.net A major drawback of UF resins is the emission of unreacted formaldehyde (B43269), a known carcinogen, both during production and from the final product. upc.edugoogle.com

Table 1: Examples of Formaldehyde Scavengers Used in Industrial Resins This interactive table summarizes various chemical compounds investigated for their ability to reduce formaldehyde emissions, providing context for the role of urea-based compounds.

Scavenger ClassSpecific Compound(s)Primary Industry/ApplicationReference(s)
Urea-Based Urea, Melamine-Urea-Formaldehyde (MUF) ResinWood-Based Panels, Adhesives researchgate.net, google.com, google.com
Sulfite Compounds Sodium Metabisulfite, Ammonium BisulfiteWood-Based Panels researchgate.net
Amines Ethylene (B1197577) Urea, Monadic/Binary Organic AminesLeather, Adhesives upc.edu, google.com
Phenolic Compounds Gallic Acid, Pyrogallol, Tannins (Mimosa Extract)Leather, Adhesives upc.edu
Hydrazine Compounds Hydrazine derivativesAdhesives google.com
Hydroxylamine Hydroxylamine SulphateLeather upc.edu

Material Compatibility and Dispersing Agent Functions

The utility of (2-Hydroxyethyl)urea in advanced material science, particularly in the realm of coatings, is significantly influenced by its material compatibility and its role as a dispersing agent. Its unique chemical structure, featuring both hydroxyl and urea functionalities, allows it to interact effectively with a variety of components within a coating formulation.

Performance as a Dispersing Vehicle in Coating Compositions

(2-Hydroxyethyl)urea, also referred to as Hydroxyethyl ethylene urea in some contexts, demonstrates notable performance as a dispersing vehicle, particularly in water-borne high solids coating compositions. google.com In these systems, where water is a primary component of the liquid phase, maintaining the stability and dispersion of organic polymers can be challenging. google.com The compound can function as a reactive cosolvent or a reactive diluent. google.com As a reactive cosolvent, it helps to dissolve the polymer in the formulation, and as a reactive diluent, it aids in dispersing the components. google.com

The "reactive" nature of these urea derivatives signifies that they can be integrated into the final cured coating through crosslinking reactions involving their NH and/or OH groups. google.com This dual functionality is advantageous in high-solids coatings, where a reduction in volatile organic compounds (VOCs) is desired without compromising the application properties or the final film quality. google.com

Research detailed in patent literature provides a concrete example of its application. In one formulation, a water-borne high solids coating was prepared by dissolving a carboxylated water-dispersible organic polymer in hydroxyethyl ethylene urea. google.com The subsequent addition of a neutralizing agent (triethylamine) and dilution with water, followed by the introduction of an aminoplast crosslinker, resulted in a stable coating composition with 46.7% non-volatile content. google.com When applied to a steel panel and cured, this formulation produced a hard, tough, and glossy coating. google.com

Table 1: Example of a High-Solids Coating Composition Featuring (2-Hydroxyethyl)urea

ComponentFunctionParts by Weight
Carboxylated Water Dispersible Organic Polymer (Cargill®-7451)Polymeric Binder16.22
Hydroxyethyl Ethylene Urea Reactive Cosolvent/Dispersing Vehicle 10.06
TriethylamineNeutralizing Agent1.09
WaterDispersing Medium47.11
Aminoplast (Cymel™-323)Crosslinking Agent25.52
This table illustrates a sample formulation for a water-borne high solids coating, demonstrating the role of Hydroxyethyl Ethylene Urea as a key vehicle for the polymeric binder. google.com

The use of (2-hydroxyethyl)urea and its derivatives helps to overcome common problems in water-borne systems, such as imperfections in the film that can arise from variable evaporation rates of water and organic cosolvents, especially under high humidity conditions. google.com

Compatibility with Polymeric Binders and Pigments

The efficacy of (2-hydroxyethyl)urea as a dispersing agent is intrinsically linked to its compatibility with the primary components of a coating: polymeric binders and pigments.

Polymeric Binders: (2-Hydroxyethyl)urea shows good compatibility with specific types of polymeric binders, particularly those used in aqueous systems. It is effective with carboxylated water-dispersible organic polymers, such as the Cargill®-7451 resin mentioned in patent literature. google.com Its ability to dissolve such polymers is a key factor in creating stable solution coatings. google.com Furthermore, its hydroxyl and urea groups make it reactive with aminoplast crosslinkers (like melamine-formaldehyde resins, e.g., Cymel™-323), allowing it to be chemically incorporated into the final polymer network. google.com

Commercially, N-(2-Hydroxyethyl)ethylene urea is utilized in the production of specialty (meth)acrylic monomers, such as ureido methacrylate (B99206) (UMA). basf.com This monomer is then incorporated as a comonomer in polymers to enhance adhesion properties, which is particularly beneficial for architectural and construction coatings. basf.com This demonstrates its compatibility and utility within acrylic polymer systems.

Pigments: In aqueous coating systems, effectively dispersing hydrophobic organic pigments presents a significant challenge. google.com Specialized grinding resins and dispersing agents are typically required to overcome the incompatibility of these pigments with water. google.com Urea-containing compounds, specifically 1-(2-hydroxyethyl)-2-imidizolidinone (a form of hydroxyethyl ethylene urea), have been identified as valuable components in the liquid vehicle for pigment compositions. google.com

Patents describe pigment dispersants created from the reaction of a functionalized copolymer, a water-solubilizing polyalkylene glycol, and a urea-containing pigment interactive substituent. google.com This urea-based component is crucial for enhancing the dispersion of the pigment within the solution, leading to stable pigment pastes. google.com This indicates a strong interaction between the (2-hydroxyethyl)urea moiety and the pigment surface, which is essential for preventing agglomeration and ensuring uniform color distribution in the final coating. google.com Its application has been noted with challenging pigments like diketopyrrolopyrrole and quinacridone. google.com

Table 2: Material Compatibility Profile of (2-Hydroxyethyl)urea in Coatings

Material TypeSpecific ExamplesCompatibility/FunctionReference
Polymeric Binders Carboxylated water-dispersible polymers, (Meth)acrylic polymersActs as a reactive cosolvent; can be integrated into the polymer network via crosslinking; used to create adhesion-promoting monomers. google.combasf.com
Crosslinkers Aminoplasts (e.g., Melamine-Formaldehyde Resins)Reacts with the crosslinker to become part of the cured film. google.com
Pigments Diketopyrrolopyrrole, QuinacridoneFunctions as a pigment interactive substituent, enhancing dispersion in aqueous vehicles. google.com
This table summarizes the demonstrated compatibility of (2-Hydroxyethyl)urea with various key components in coating formulations.

Computational Studies and in Silico Modeling of Urea, 2 Hydroxyethyl

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Mapping

Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. For (2-hydroxyethyl)urea, a DFT study would be invaluable for elucidating its fundamental chemical characteristics.

A typical DFT analysis would involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of information can be derived. Key electronic properties that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate a map of the molecular electrostatic potential (MEP). This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (2-hydroxyethyl)urea, the MEP would highlight the nucleophilic character of the carbonyl oxygen and the hydroxyl group's oxygen, as well as the electrophilic nature of the amide and hydroxyl hydrogens. This information is critical for predicting how the molecule will interact with other molecules, including its hydrogen bonding capabilities.

Table 1: Illustrative DFT-Calculated Electronic Properties for (2-Hydroxyethyl)urea

This table presents hypothetical data that would be obtained from a DFT calculation on (2-hydroxyethyl)urea. The values are for illustrative purposes only and are not based on published experimental or computational results.

PropertyHypothetical ValueSignificance
HOMO Energy-7.2 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy+1.5 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap8.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment4.5 DMeasure of the overall polarity of the molecule.

Prediction of Spectroscopic Signatures

A significant application of QM calculations is the prediction of a molecule's spectroscopic signatures, which are unique "fingerprints" arising from the interaction of the molecule with electromagnetic radiation. These theoretical spectra can be used to interpret and assign peaks in experimental data.

For (2-hydroxyethyl)urea, DFT calculations could predict its vibrational spectra, including Infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions (e.g., C=O stretching, N-H bending, O-H stretching) to the absorption bands observed experimentally. This would be particularly useful in understanding the effects of hydrogen bonding on the vibrational modes.

Similarly, QM methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁵N), a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum aids in the structural elucidation of the molecule in solution. While experimental spectra for (2-hydroxyethyl)urea are available, detailed theoretical assignments based on QM calculations are not yet published.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for understanding the static, intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, providing a "movie" of molecular life.

Conformational Analysis and Dynamic Behavior in Solution

(2-Hydroxyethyl)urea possesses conformational flexibility due to the rotatable bonds in its 2-hydroxyethyl chain. MD simulations in an explicit solvent, such as water, would be the ideal tool to explore the different shapes (conformations) the molecule can adopt and the timescale of transitions between them. Such simulations could reveal the most populated conformational states and identify the presence and stability of intramolecular hydrogen bonds, for instance, between the terminal hydroxyl group and the urea (B33335) moiety. Understanding the conformational landscape is crucial as it dictates how the molecule presents itself for intermolecular interactions.

Simulation of Intermolecular Interactions with Solvents and Macromolecules

The primary function of (2-hydroxyethyl)urea in many applications is as a humectant, a property that stems from its strong interaction with water. MD simulations can provide a detailed, atomistic picture of how (2-hydroxyethyl)urea interacts with surrounding water molecules. By analyzing the radial distribution functions and hydrogen bond dynamics, one could quantify the number of hydrogen bonds formed, their lifetimes, and how the solute perturbs the local water structure.

Furthermore, in cosmetic or pharmaceutical contexts, (2-hydroxyethyl)urea may interact with macromolecules like proteins (e.g., keratin (B1170402) in skin). MD simulations could be used to model the interaction of (2-hydroxyethyl)urea with a protein surface. This could reveal preferred binding sites and the nature of the interactions (e.g., hydrogen bonding, van der Waals forces), offering insights into its mechanism of action as a skin conditioning agent.

Table 2: Illustrative MD Simulation Data for (2-Hydroxyethyl)urea in Water

This table provides examples of the types of quantitative data that could be generated from an MD simulation of (2-hydroxyethyl)urea in an aqueous solution. These values are hypothetical.

ParameterHypothetical ValueSignificance
Average Solute-Water H-Bonds6.2Quantifies the extent of hydrogen bonding with the solvent.
H-Bond Lifetime (ps)3.5 psIndicates the stability of the interactions with water molecules.
Self-Diffusion Coefficient (x10⁻⁵ cm²/s)0.45Measures the mobility of the molecule within the solution.
Predominant Conformer Dihedral Angle (O-C-C-N)175° (anti)Identifies the most stable conformation in solution.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to manage and analyze chemical data, while QSAR is a specific modeling technique that aims to correlate the chemical structure of compounds with their biological activity or a physical property.

Currently, there are no published QSAR or dedicated cheminformatics studies focused on (2-hydroxyethyl)urea. However, such studies are plausible. For instance, if a series of urea derivatives were synthesized and tested for a specific property, such as skin moisturization efficacy or cryoprotective ability, a QSAR model could be developed.

To build a QSAR model, numerical descriptors representing the physicochemical properties of the molecules (e.g., logP for lipophilicity, molecular weight, number of hydrogen bond donors/acceptors, topological indices) would be calculated for each compound in the series, including (2-hydroxyethyl)urea. Statistical methods would then be used to create a mathematical equation that links these descriptors to the observed activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized urea derivatives, thereby guiding the design of more effective compounds. The development of such models would first require the generation of a relevant dataset of structurally related compounds with measured activities.

Prediction of Biological Activity and Toxicity Profiles

In silico methods are instrumental in the early assessment of a chemical's potential biological effects and toxicity, thereby minimizing the need for extensive and costly experimental testing. nih.gov These computational techniques correlate a compound's chemical structure with its biological activity or toxicity through mathematical models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. nih.govnih.gov

The prediction of toxicity is a key application of in silico modeling. numberanalytics.com For compounds like hydroxyethylurea, various toxicological endpoints can be evaluated using computational tools. These models are built upon large datasets of known chemical structures and their experimental toxicity data. nih.gov For instance, the genotoxic potential of hydroxyethylurea has been evaluated using in silico methods, which complement experimental assays like the Ames test. cir-safety.org Computational models can predict endpoints such as mutagenicity, carcinogenicity, and reproductive toxicity by identifying structural alerts—specific molecular fragments known to be associated with toxicity. youtube.com

The biological activity of hydroxyethylurea derivatives has also been the subject of computational investigation. For example, QSAR and molecular docking studies have been performed on N-hydroxy urea derivatives to understand their potential as enzyme inhibitors. nih.gov Such studies build models that correlate physicochemical descriptors of the molecules with their inhibitory activity. nih.gov In one study on N-hydroxy urea derivatives as Flap endonuclease-I (FEN-1) inhibitors, a 2D-QSAR model showed a strong correlation between the chemical structure and biological activity, which could be instrumental in designing novel anticancer agents. nih.gov While not directly on Urea, (2-hydroxyethyl)-, these studies on related urea compounds demonstrate the applicability of the methods.

The table below summarizes common toxicity endpoints that can be predicted using in silico models for a compound like Urea, (2-hydroxyethyl)-.

Table 1: Predicted Toxicity Endpoints for Urea, (2-hydroxyethyl)- via In Silico Models

Toxicity Endpoint Prediction Method Basis of Prediction Example Finding for Related Compounds
Genotoxicity (Mutagenicity) Structural Alerts, QSAR Identification of DNA-reactive substructures. Negative in experimental Ames test, supported by in silico models showing no structural alerts for mutagenicity. cir-safety.org
Carcinogenicity Structural Alerts, QSAR Correlation with known carcinogens and structural motifs. High carcinogenicity predicted for certain nitrosourea (B86855) derivatives of hydroxyethylurea due to DNA single-strand breaks. nih.gov
Skin Sensitization Decision Tree, Read-Across Comparison with known skin sensitizers based on structural similarity and physicochemical properties. Predicted to be non-sensitizing based on computational models. cir-safety.org

Virtual Screening for Design of Novel Urea, (2-hydroxyethyl)- Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.gov This approach is fundamental in the design of novel analogues of a lead compound like Urea, (2-hydroxyethyl)-, to enhance a desired biological activity or to reduce toxicity. Virtual screening can be broadly categorized into ligand-based and structure-based methods. nih.gov

Structure-based virtual screening relies on the three-dimensional structure of the biological target, which can be determined experimentally (e.g., via X-ray crystallography) or predicted through homology modeling. nih.gov Molecular docking is a key component of this approach, where potential ligands are computationally fitted into the binding site of the target. The docking process calculates a score that estimates the binding affinity, allowing researchers to rank and prioritize compounds for synthesis and experimental testing. nih.govnih.gov For example, docking studies on urea derivatives have been used to elucidate key interactions with amino acids in the active site of enzymes, providing insights for designing more potent inhibitors. nih.govresearchgate.net

Ligand-based virtual screening is employed when the 3D structure of the target is unknown. This method uses the structure of a known active ligand, like Urea, (2-hydroxyethyl)-, as a template to find other compounds in a database with similar properties. The similarity can be based on 2D fingerprints (patterns of substructures) or 3D shape and pharmacophore models (the spatial arrangement of essential features for biological activity). researchgate.net

The process of designing novel analogues involves creating a virtual library of compounds derived from the parent structure of Urea, (2-hydroxyethyl)-. These modifications could include adding or changing functional groups to alter properties like solubility, lipophilicity, or hydrogen bonding capacity. These virtual analogues are then subjected to screening against a specific biological target. The results guide the selection of the most promising candidates for chemical synthesis and further biological evaluation. nih.gov

The table below outlines a typical workflow for virtual screening to design novel analogues.

Table 2: Hypothetical Virtual Screening Workflow for Urea, (2-hydroxyethyl)- Analogues

Step Description Computational Tools Used Desired Outcome
1. Target Identification & Preparation A biological target (e.g., an enzyme) relevant to a desired therapeutic effect is chosen. Its 3D structure is obtained or modeled. Homology Modeling Software, Protein Data Bank (PDB) A high-quality 3D structure of the target protein with a defined binding site.
2. Library Generation A virtual library of analogues of Urea, (2-hydroxyethyl)- is created by computationally modifying its structure. Cheminformatics toolkits, molecule building software. A diverse library of thousands of virtual compounds.
3. Molecular Docking Each compound from the virtual library is docked into the target's binding site. Docking software (e.g., AutoDock, Glide). A ranked list of compounds based on their predicted binding affinity (docking score).
4. Filtering and Prioritization The docked compounds are filtered based on physicochemical properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) and visual inspection of binding modes. QSAR models, ADMET prediction software. A smaller, refined list of top-candidate analogues with favorable predicted binding and drug-like properties.

Through these in silico approaches, the development of new chemical entities based on the Urea, (2-hydroxyethyl)- scaffold can be significantly accelerated, focusing resources on candidates with the highest probability of success.

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Biodegradation Assessment and Pathways

Biodegradation is a key process that determines the persistence of a chemical in the environment. It involves the breakdown of organic substances by microorganisms.

Ready biodegradability tests, such as those described in the OECD 301 guidelines, are stringent screening methods to assess whether a chemical can be expected to undergo rapid and ultimate degradation in the environment. oecd.orgconcawe.eu The OECD 301F protocol, specifically the Manometric Respirometry Test, measures the oxygen consumed by microorganisms during the mineralization of the test substance over a 28-day period. wessling-group.com A substance is considered "readily biodegradable" if it achieves at least 60% biodegradation within a 10-day window during the 28-day test. concawe.euwessling-group.com

Despite the importance of this assessment, specific data from ready biodegradability studies (such as OECD 301F) for Urea (B33335), (2-hydroxyethyl)- are not publicly available in the reviewed scientific literature. scbt.com Safety Data Sheets for the compound explicitly state that information on its persistence and degradability is not available. scbt.com

The identification of metabolites formed during biodegradation is crucial for a complete environmental risk assessment, as these breakdown products can sometimes be more persistent or toxic than the parent compound.

Currently, there are no specific studies identified in the public domain that focus on the biodegradation pathways of Urea, (2-hydroxyethyl)- or the characterization of its environmental degradation metabolites. scbt.com Information on its manufacturing process indicates that it is synthesized by reacting ethanolamine (B43304) with excess urea. cir-safety.orgspecialchem.comspecialchem.com This process, along with potential decomposition, might involve substances like ammonia (B1221849) and carbon dioxide, which are related to the unreacted urea component. cir-safety.orgcir-safety.org However, these are not confirmed environmental degradation products.

Environmental Persistence and Distribution in Various Compartments

The persistence and distribution of a chemical are governed by its physical and chemical properties, which influence its movement and partitioning between soil, water, and air.

The environmental partitioning of Urea, (2-hydroxyethyl)- can be predicted based on its known physical and chemical properties. It is characterized as a low-molecular-weight, hygroscopic solid with very high water solubility. specialchem.comspecialchem.comcir-safety.org Its octanol-water partition coefficient (log Pₒw) is estimated to be -2.06. cir-safety.orgcir-safety.orgindustrialchemicals.gov.aucir-safety.org

Water: Due to its high water solubility (>699 g/L) and low log Pₒw, Urea, (2-hydroxyethyl)- is expected to reside predominantly in the aqueous phase if released into the environment. cir-safety.orgindustrialchemicals.gov.aucir-safety.org

Soil: The low log Pₒw value suggests a very low potential for adsorption to soil particles and sediment. Therefore, it is expected to be highly mobile in soil and have a high potential for leaching into groundwater.

Air: As a non-volatile compound, significant partitioning to the atmosphere is not expected. google.com

Table 1: Physical and Chemical Properties Influencing Environmental Distribution

Property Value Implication for Environmental Fate Source
Molecular Weight 104.11 g/mol Influences transport and diffusion. industrialchemicals.gov.au
Water Solubility > 699 g/L High potential to partition to water. cir-safety.orgindustrialchemicals.gov.aucir-safety.org
log Pₒw (Octanol-Water Partition Coefficient) -2.06 (estimated) Low potential for adsorption to soil/sediment and for bioaccumulation. cir-safety.orgcir-safety.orgindustrialchemicals.gov.aucir-safety.org

| Volatility | Non-volatile | Low potential to partition to air. | google.com |

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its log Pₒw value.

The estimated log Pₒw of -2.06 for Urea, (2-hydroxyethyl)- indicates a very low potential for bioaccumulation in aquatic or terrestrial organisms. cir-safety.orgindustrialchemicals.gov.aucir-safety.org Substances with a log Pₒw less than 3 are generally considered to have a low bioaccumulation potential. While one safety data sheet states that no information on bioaccumulation is available, the low partition coefficient is a strong indicator of low risk in this regard. scbt.com

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Ecotoxicology evaluates the harmful effects of chemical substances on ecosystems. For Urea, (2-hydroxyethyl)-, the available data is limited.

One Safety Data Sheet suggests that the compound "may cause long lasting harmful effects to aquatic life," but it also clarifies that "100% of the mixture consists of components(s) of unknown hazards to the aquatic environment," indicating a significant data gap. scbt.com

Some acute toxicity studies on aquatic organisms have been conducted. A full public report from the Australian Industrial Chemicals Introduction Scheme (AICIS) mentions acute toxicity tests on the water flea (Daphnia magna) and the unicellular green alga (Selenastrum capricornutum). industrialchemicals.gov.au While the specific endpoint values from these studies are not detailed in the available abstracts, they are part of the regulatory assessment of the compound. Other studies have found the compound to have low acute oral, dermal, and inhalation toxicity in mammals. industrialchemicals.gov.aucir-safety.org

Table 2: Summary of Available Ecotoxicity and Toxicity Data

Test Organism/Model Endpoint Result Source
Aquatic Environment General Hazard May cause long lasting harmful effects to aquatic life (Data gap noted) scbt.com
Daphnia magna (Water Flea) Acute Toxicity Study conducted, specific data not in abstract industrialchemicals.gov.au
Selenastrum capricornutum (Green Alga) Acute Toxicity Study conducted, specific data not in abstract industrialchemicals.gov.au
Rats Acute Dermal LD₅₀ > 2000 mg/kg bw cir-safety.orgindustrialchemicals.gov.aucir-safety.org
Rats Acute Oral LD₅₀ > 2000 mg/kg bw cir-safety.orgindustrialchemicals.gov.aucir-safety.org
Rats Acute Inhalation LC₅₀ > 5.152 mg/L (for a ~50% solution) cir-safety.orgindustrialchemicals.gov.au

Toxicity to Microbial Communities and Aquatic Life

Detailed research on the specific impacts of (2-hydroxyethyl)urea on a wide array of microbial communities and aquatic organisms is limited. Much of the available information points towards a need for further investigation to fully characterize its aquatic toxicity.

One available study, cited by the Australian Industrial Chemicals Introduction Scheme (AICIS), assessed the acute toxicity of N-(2-hydroxyethyl)urea to the unicellular green alga, Selenastrum capricornutum. industrialchemicals.gov.au However, the specifics of the results from this unpublished report are not widely available.

A Safety Data Sheet for (2-hydroxyethyl)urea states that it "May cause long lasting harmful effects to aquatic life". scbt.com This cautionary statement is, however, qualified by the note that "100% of the mixture consists of components(s) of unknown hazards to the aquatic environment," highlighting the significant data gaps in its ecotoxicological profile. scbt.com

With regard to microbial communities, genotoxicity studies have been conducted. An Ames test, which evaluates the mutagenic potential of a substance on bacteria, was performed using Salmonella typhimurium and Escherichia coli. The results indicated that (2-hydroxyethyl)urea was not mutagenic to these bacteria under the test conditions. cir-safety.orgcir-safety.orgcir-safety.org While this test is not a direct measure of toxicity to environmental microbial populations, it does provide insight into the compound's interaction with microorganisms.

Table 1: Summary of Aquatic Ecotoxicity Data for (2-hydroxyethyl)urea

Test OrganismEndpointResultReference
Selenastrum capricornutum (Green Alga)Acute ToxicityStudy conducted, but results not publicly detailed. industrialchemicals.gov.au
Various Aquatic OrganismsGeneral ToxicityMay cause long-lasting harmful effects. scbt.com
Salmonella typhimurium, Escherichia coliMutagenicity (Ames Test)Not mutagenic. cir-safety.orgcir-safety.orgcir-safety.org

Long-Term Ecological Effects

Information regarding the long-term ecological effects of (2-hydroxyethyl)urea, including its persistence in the environment and potential for bioaccumulation, is sparse.

Multiple sources explicitly state that there is no information available on the persistence and degradability of (2-hydroxyethyl)urea. scbt.comsigmaaldrich.cn This lack of data makes it difficult to predict its environmental residence time and potential for long-range transport.

Similarly, there is no available information on the bioaccumulative potential of this compound from direct experimental studies. scbt.comsigmaaldrich.cn However, the estimated octanol-water partition coefficient (log Pow) is -2.06. industrialchemicals.gov.aucir-safety.orgcir-safety.org This low value suggests a high water solubility and indicates that the potential for bioaccumulation in organisms is expected to be limited. industrialchemicals.gov.aucir-safety.orgcir-safety.org

The absence of comprehensive long-term studies means that the potential for chronic toxicity to aquatic life and other ecosystem components remains largely uncharacterized.

Table 2: Data on Long-Term Ecological Effects of (2-hydroxyethyl)urea

ParameterFindingReference
Persistence and Degradability No information available. scbt.comsigmaaldrich.cn
Bioaccumulation No information available; however, a low log Pow of -2.06 suggests low potential. scbt.comsigmaaldrich.cnindustrialchemicals.gov.aucir-safety.orgcir-safety.org

Ethical Considerations and Reporting Standards in Research on Urea, 2 Hydroxyethyl

Ethical Guidelines for In Vitro and In Vivo Biological Studies

Research involving Urea (B33335), (2-hydroxyethyl)-, particularly studies assessing its biological effects, is governed by stringent ethical guidelines to ensure the humane treatment of animals and the integrity of scientific findings. The toxicological profile of this compound has been evaluated through various in vitro and in vivo studies, all of which are subject to ethical review and adherence to established protocols. cir-safety.org

For instance, dermal and oral toxicity studies conducted on rats and rabbits to determine the safety of Hydroxyethyl (B10761427) Urea in cosmetics necessitate strict adherence to ethical guidelines. cir-safety.orgcir-safety.org These guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), mandate procedures that minimize animal suffering, use the minimum number of animals required to obtain statistically significant results, and require detailed justification for the experimental design. cir-safety.orgcir-safety.org Acute toxicity studies, including dermal, oral, and inhalation tests, have been performed on species like Sprague-Dawley rats and New Zealand white rabbits. cir-safety.orgcir-safety.org Developmental and reproductive toxicity (DART) studies on rats, for example, involve specific protocols like the use of Elizabethan collars to prevent ingestion during dermal application, showcasing the detailed measures taken to ensure study integrity and animal welfare. cir-safety.orgcir-safety.org

Any research institution conducting such studies must have an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board that reviews and approves all protocols before initiation. These committees ensure that the research is not only scientifically sound but also ethically justifiable. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) are central to these ethical evaluations:

Replacement: Using non-animal methods wherever possible. For Hydroxyethyl Urea, in vitro tests like the Ames test for mutagenicity and EpiDerm™ studies for skin irritation are examples of replacing or reducing animal use. cir-safety.org

Reduction: Using the minimum number of animals necessary. Statistical power analysis is often required to justify the group sizes in studies such as the 90-day dermal toxicity tests. cir-safety.orgcir-safety.org

Refinement: Modifying procedures to minimize pain, suffering, and distress. This includes using appropriate anesthetics, analgesics, and establishing humane endpoints for studies. cir-safety.org

The safety assessments by bodies like the Cosmetic Ingredient Review (CIR) Expert Panel rely on data from studies conducted under these ethical frameworks to conclude on the safety of ingredients like Hydroxyethyl Urea. cir-safety.orgspecialchem.com

Transparency and Reproducibility in Scientific Data Reporting

To ensure the transparency and reproducibility of research on Urea, (2-hydroxyethyl)-, the scientific community relies on standardized data reporting. This is particularly critical for the publication of chemical and biological data. While specific reporting standards are not always explicitly mentioned in every study of a common compound like Hydroxyethyl Urea, the principles they embody are fundamental to good scientific practice.

CHEMDNER (Chemical Compound and Drug Name Recognition) is a bioinformatics tool that facilitates the recognition of chemical names in literature. Adherence to CHEMDNER-compatible nomenclature is crucial for ensuring that data related to Urea, (2-hydroxyethyl)- is discoverable and can be integrated into larger databases. Using standardized names such as (2-Hydroxyethyl)urea or its CAS number 2078-71-9 in publications and datasets ensures that text mining and data aggregation tools can correctly identify and index the research. sigmaaldrich.comnist.gov The synthesis and characterization of the compound, which may involve techniques like NMR and IR spectroscopy, should be reported with sufficient detail to allow for independent verification. researchgate.netoup.com

MIAPE (Minimum Information About a Proteomics Experiment) , while specific to proteomics, represents a broader principle of establishing minimum information standards for data reporting in the life sciences. Should research on Hydroxyethyl Urea delve into its mechanisms of action, such as its interaction with skin proteins to exert its moisturizing effect, adherence to MIAPE-like standards would be essential for reporting any proteomic analyses. This would involve detailing sample preparation, mass spectrometry parameters, and data analysis workflows, thereby ensuring the results are verifiable and can be compared across different studies.

Data integrity and accessibility are the cornerstones of reproducible science. For research on Urea, (2-hydroxyethyl)-, this means that all data, from its initial synthesis and characterization to its toxicological evaluation, must be accurately recorded and maintained in a way that prevents unauthorized alteration.

Data Accessibility refers to the principle that scientific data should be made available for others to scrutinize and reuse. While proprietary data from commercial entities may have restrictions, there is a strong push in the scientific community for data from published research to be deposited in public repositories. For a compound like Urea, (2-hydroxyethyl)-, this could include:

Depositing spectroscopic data (NMR, IR, Mass Spectra) in databases like the NIST WebBook. nist.gov

Making the results of toxicological studies publicly available through reports from organizations like the CIR. cir-safety.org

Publishing full experimental details in peer-reviewed journals, often with supplemental information containing the raw data.

By ensuring data integrity and promoting accessibility, the scientific community can build upon existing knowledge of Urea, (2-hydroxyethyl)-, fostering innovation while maintaining high standards of scientific rigor and ethical conduct.

Future Research and Emerging Applications of Urea, (2-hydroxyethyl)-: A Scientific Perspective

Fostering innovation in chemical science, a deeper exploration into the potential of Urea, (2-hydroxyethyl)-, a compound primarily known for its humectant properties in the cosmetics industry, is paving the way for novel applications. This article delineates key future research directions and emerging uses for this versatile molecule, structured around fundamental understanding, interdisciplinary synergies, and advanced modeling.

Q & A

Q. What statistical approaches are appropriate for analyzing discrepancies in experimental data for this compound?

  • Methodology : Apply ANOVA for multi-group comparisons or principal component analysis (PCA) to identify outlier variables. Ensure reproducibility by repeating experiments under identical conditions and validating instrumentation calibration .

Ethical and Reporting Standards

Q. How to address ethical considerations when designing toxicological studies on Urea, (2-hydroxyethyl)-?

  • Methodology : Follow ARRIVE guidelines for animal studies and obtain institutional ethics approval. The EPA (2011) stresses the need for two-generation reproductive studies to minimize ethical risks .

Q. What reporting standards ensure transparency in publishing spectroscopic or mechanistic data?

  • Methodology : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) for spectral data or CHEMDNER for chemical entity recognition. Include raw data files and metadata in supplementary materials .

Future Research Directions

Q. What gaps exist in the current understanding of Urea, (2-hydroxyethyl)-’s role in CO₂ capture technologies?

  • Methodology : Prioritize studies on scalability, solvent recovery, and long-term stability in industrial conditions. Computational screening of derivatives could optimize binding affinity .

Q. How can interdisciplinary approaches advance applications of Urea, (2-hydroxyethyl)- in biomedical research?

  • Methodology : Collaborate with material scientists to develop drug-delivery hydrogels or with toxicologists to assess biocompatibility. Cross-validate findings using in silico, in vitro, and in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.